6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine
Description
Properties
IUPAC Name |
6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-6-4-5-7-13(12)10-19-18-14-8-16(22-2)17(23-3)9-15(14)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASLTWPYYVEOQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=NC=NC3=CC(=C(C=C32)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution Method
Reaction Mechanism and Conditions
The most widely reported method involves displacing the 4-chloro group in 4-chloro-6,7-dimethoxyquinazoline with 2-methylbenzylamine under basic conditions:
$$
\text{4-Chloro-6,7-dimethoxyquinazoline} + \text{2-Methylbenzylamine} \xrightarrow{\text{Base, Solvent}} \text{Target Compound}
$$
Protocol from Patent CN104725364B
- Reactants :
- 4-Chloro-6,7-dimethoxyquinazoline (1 mmol)
- 2-Methylbenzylamine (1.2 mmol)
- Solvent : Isopropanol (20 mL)
- Conditions : Reflux (≈80–85°C) for 5 hours.
- Workup : The mixture is concentrated under reduced pressure, and the residue is purified via recrystallization from ethanol.
Modified Protocol from Journal of Medicinal Chemistry
- Reactants :
- 4-Chloro-6,7-dimethoxyquinazoline (1 equiv)
- 2-Methylbenzylamine (1.2 equiv)
- Solvent : Tetrahydrofuran (THF)
- Base : N,N-Diisopropylethylamine (DIPEA, 2 equiv)
- Conditions : Room temperature, 12–24 hours.
- Workup : Extraction with dichloromethane, washing with brine, and column chromatography (silica gel, ethyl acetate/hexane).
Comparative Analysis
The choice of solvent and temperature impacts reaction kinetics. Polar aprotic solvents like THF enhance nucleophilicity at lower temperatures, while isopropanol’s high boiling point accelerates substitution under reflux.
Quinazolin-4(3H)-one Route
Synthesis of Quinazolin-4(3H)-one Intermediate
Quinazolin-4(3H)-ones serve as precursors for chlorination to 4-chloroquinazoline. A representative synthesis from anthranilic acid derivatives involves:
- Cyclization : Anthranilic acid reacts with formamide or acetic anhydride to form 6,7-dimethoxyquinazolin-4(3H)-one.
- Chlorination : Treatment with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) converts the carbonyl group to a chloro substituent.
$$
\text{6,7-Dimethoxyquinazolin-4(3H)-one} \xrightarrow{\text{POCl}_3} \text{4-Chloro-6,7-dimethoxyquinazoline}
$$
Chlorination Protocol
Analytical Characterization
Optimization and Challenges
Solvent and Base Selection
- Polar Solvents : Isopropanol or ethanol facilitate higher temperatures but may require longer reaction times.
- Aprotic Solvents : THF or dichloromethane improve amine nucleophilicity at lower temperatures.
- Base Role : DIPEA or triethylamine neutralizes HCl, shifting equilibrium toward product formation.
Side Reactions
- Diamine Formation : Excess amine may lead to bis-alkylation, mitigated by stoichiometric control.
- Methoxy Group Hydrolysis : Avoid strongly acidic/basic conditions to prevent demethylation.
Industrial-Scale Considerations
- Cost Efficiency : Isopropanol is preferable for large-scale synthesis due to low cost and ease of removal.
- Purification : Recrystallization from ethanol or ethyl acetate/hexane mixtures ensures high purity (>95%).
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinazoline Core
Position 2 Substitutions
Compound 54 (6,7-Dimethoxy-N-(1-Methylpiperidin-4-Yl)-2-(Tetrahydro-2H-Pyran-4-Yl)Quinazolin-4-Amine) :
- MS0124 (6,7-Dimethoxy-N-(1-Methylpiperidin-4-Yl)-2-Morpholinoquinazolin-4-Amine): Position 2: Morpholino group (improves metabolic stability). Activity: Selective GLP inhibitor (IC₅₀ = 13 ± 4 nM) with higher potency compared to analogs with smaller substituents .
Position 6/7 Methoxy Groups
Methoxy groups at positions 6 and 7 are conserved across most analogs, enhancing π-π stacking interactions in target binding. For example, 6,7-Dimethoxy-N-(2-Nitrophenyl)Quinazolin-4-Amine (CAS 229476-52-2) retains these groups but replaces the benzyl substituent with a nitroaryl group, reducing solubility .
Variations in the N-Substituent
Benzyl Derivatives
6,7-Dimethoxy-N-[(4-Methylphenyl)Methyl]Quinazolin-4-Amine (CAS 477855-29-1) :
6,7-Dimethoxy-N-[(4-Methoxyphenyl)Methyl]Quinazolin-4-Amine (BT79884) :
Non-Benzyl Substitutions
Key Trends :
- Benzyl vs. Aryl Substitutions : Benzyl groups (e.g., 2-methylphenyl) enhance lipophilicity and membrane permeability, while aryl groups (e.g., nitrophenyl) may reduce solubility but improve target specificity .
- Heterocyclic Substitutions: Morpholino or piperidinyl groups at position 2 improve selectivity for epigenetic targets like GLP .
Biological Activity
6,7-Dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine is a synthetic compound belonging to the quinazoline class, known for its diverse biological activities. This compound is characterized by a quinazoline core structure, which is crucial for its pharmacological properties. The presence of methoxy groups at positions 6 and 7, along with the N-[(2-methylphenyl)methyl] substituent, enhances its biological activity and potential therapeutic applications.
The molecular formula of this compound is C₁₈H₁₉N₃O₂, with a molecular weight of approximately 325.36 g/mol. The functional groups present in this compound contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in various signaling pathways. Notably, it has shown potential as an inhibitor of P-glycoprotein (P-gp), which plays a significant role in drug transport and resistance mechanisms in cancer cells.
Biological Activities
Research indicates that quinazoline derivatives, including this compound, exhibit several pharmacological activities:
- Anticancer Activity : Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by targeting key pathways such as the epidermal growth factor receptor (EGFR) signaling pathway. For instance, similar quinazoline derivatives have shown moderate to good antiproliferative activity against various cancer cell lines like MCF-7 and HCT116 .
- Anti-inflammatory Properties : Quinazoline derivatives are known for their anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains .
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, a comparison with other quinazoline derivatives can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Vandetanib | Quinazoline derivative | Cancer treatment (inhibitor of receptor tyrosine kinases) |
| Gefitinib | Quinazoline derivative | Selective EGFR inhibitor |
| 6,7-Dimethoxy-N-(4-methylphenyl)methylquinazolin-4-amine | Similar core structure | Antiproliferative effects against cancer cells |
This table illustrates the diversity within the quinazoline class and highlights how specific substitutions can influence biological activity.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of quinazoline derivatives for their anticancer properties:
- Study on Anticancer Activity : A series of triazole-substituted quinazolines were synthesized and tested against cancer cell lines. One derivative exhibited an IC50 value of 20.71 μM against MCF-7 cells, indicating significant antiproliferative activity .
- Mechanistic Insights : Molecular docking studies have suggested that certain quinazoline derivatives form hydrogen bonds with critical residues in the EGFR protein, which regulates cell proliferation. This interaction is crucial for their anticancer efficacy .
- Antimicrobial Evaluation : In vitro studies have shown that some quinazoline derivatives possess antibacterial properties comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a 4-chloroquinazoline precursor with 2-methylbenzylamine. Evidence from analogous quinazoline derivatives (e.g., 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine) highlights that reaction parameters like solvent choice (DMF vs. acetone), temperature (room temperature vs. microwave-assisted heating), and base (Hunig’s base vs. K₂CO₃) critically affect reaction efficiency . For example, microwave-assisted Suzuki coupling improved yields (58% vs. 99% in traditional methods) due to enhanced reaction kinetics .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and HRMS . For similar compounds (e.g., 6,7-dimethoxy-N,N-dimethylquinazolin-4-amine), diagnostic peaks include:
- ¹H NMR : Methoxy protons (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–8.5 ppm), and methylene/methyl groups (δ ~2.3–4.9 ppm) .
- HRMS : Exact mass matching the molecular formula (e.g., C₁₈H₁₉N₃O₂ requires m/z 309.1477). Discrepancies in purity (>95%) can be resolved via LCMS with gradients of acetonitrile/water containing trifluoroacetic acid .
Advanced Research Questions
Q. What strategies mitigate challenges in isolating 6,7-dimethoxyquinazoline derivatives due to poor solubility or side reactions?
- Methodological Answer :
- Purification : Silica column chromatography with gradient elution (e.g., ethyl acetate/hexanes) effectively separates byproducts .
- Side Reactions : Amine alkylation or oxidation can occur if moisture-sensitive reagents (e.g., 4-chloro-6,7-dimethoxyquinazoline) are mishandled. Anhydrous solvents and inert atmospheres minimize degradation .
- Data Contradiction : Conflicting yields (e.g., 96% vs. 58%) may arise from differences in purification techniques or residual solvents. Replicate experiments under controlled conditions are recommended .
Q. How can structure-activity relationship (SAR) studies optimize 6,7-dimethoxyquinazoline derivatives for kinase inhibition?
- Methodological Answer :
- Substitution Patterns : Modifying the N-alkyl group (e.g., 2-methylbenzyl vs. thiophen-2-ylmethyl) alters steric and electronic interactions with kinase ATP-binding pockets. For instance, bulkier substituents reduce CLK1/CLK4 inhibition potency due to steric hindrance .
- Functional Groups : Methoxy groups at positions 6/7 enhance solubility but may reduce membrane permeability. Comparative assays (e.g., CLK2 vs. GLP inhibition) validate selectivity .
- Data Interpretation : Use molecular docking to predict binding modes and guide synthetic modifications. For example, morpholino or piperazinyl groups improve solubility without compromising affinity .
Q. What analytical methods resolve discrepancies in NMR data for quinazoline derivatives under varying experimental conditions?
- Methodological Answer :
- Solvent Effects : Deuterated DMSO vs. CDCl₃ shifts proton signals (e.g., NH peaks broaden in DMSO-d₆) .
- Dynamic Processes : Rotameric equilibria in methylene groups (e.g., –CH₂– in 2-methylbenzyl) may split peaks. Variable-temperature NMR clarifies such ambiguities .
- Cross-Validation : Compare with XRD or computational spectra (e.g., DFT-predicted chemical shifts) to confirm assignments .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling intermediates like 4-chloro-6,7-dimethoxyquinazoline?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods for volatile amines (e.g., 2-methylbenzylamine) and wear nitrile gloves to avoid dermal exposure .
- Waste Disposal : Quench excess chlorinated intermediates with 10% KHSO₄ before disposal .
- Emergency Measures : For inhalation exposure, move to fresh air and administer artificial respiration if needed .
Q. How can computational tools enhance the design of 6,7-dimethoxyquinazoline-based inhibitors?
- Methodological Answer :
- Docking Studies : Software like AutoDock Vina predicts binding poses in kinase domains (e.g., CLK2 or GLP). Focus on hydrogen bonding with hinge regions (e.g., Glu245 in CLK2) .
- QSAR Models : Correlate substituent hydrophobicity (logP) with IC₅₀ values to prioritize derivatives for synthesis .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks early in development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
